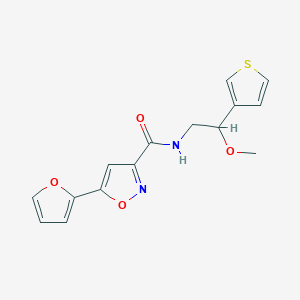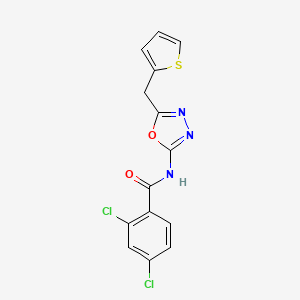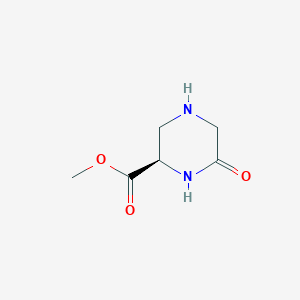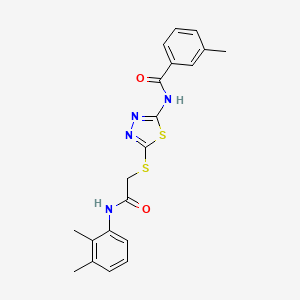
(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H21N3O2S and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Overview
The compound (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile has garnered interest in scientific research due to its potential in various applications, particularly in the fields of organic electronics and materials science. While the direct studies on this specific compound are limited, research on closely related chemical structures and functionalities can provide insights into its potential applications and benefits.
Organic Electronics and Light-Emitting Diodes (OLEDs)
One potential application area for this compound is in the development of organic light-emitting diodes (OLEDs). The structural features of (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, such as the presence of electron-rich and electron-deficient units, make it a candidate for use in OLEDs. Compounds like BODIPY-based materials, which share some structural similarities, have been explored for their potential as metal-free infrared emitters in OLEDs due to their tunable photophysical properties (Squeo & Pasini, 2020). The photophysical properties of (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile could be similarly tuned for specific applications in organic electronics.
Antioxidant and Anti-inflammatory Agents
Another area of interest is the development of novel antioxidant and anti-inflammatory agents. Studies have shown that certain benzofused thiazole derivatives exhibit significant antioxidant and anti-inflammatory activities (Raut et al., 2020). Given the structural similarity of (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile to these derivatives, it could potentially serve as a basis for the synthesis of new compounds with enhanced biological activities.
Flame Retardancy in Composites
The incorporation of specific functional groups into polymers and composites to improve flame retardancy is a growing area of research. Ammonium polyphosphate (APP) and other additives have been investigated for their ability to enhance the flame retardant properties of various thermoplastics (Lim et al., 2016). While the direct application of (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile as a flame retardant has not been documented, its chemical structure suggests potential for modification and application in this field.
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyanilino)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-4-15-5-7-16(8-6-15)19-14-28-22(25-19)17(12-23)13-24-18-9-10-20(26-2)21(11-18)27-3/h5-11,13-14,24H,4H2,1-3H3/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCTWANUKVBMQV-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2Z)-2-(4-ethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B2857830.png)




![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)furan-2-carboxamide](/img/structure/B2857842.png)
![3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2857843.png)

![6-Cyclopropyl-N-[[2-(dimethylamino)pyridin-3-yl]methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2857845.png)
![N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2857848.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2857849.png)